Quinoline iso-amyl iodide

Übersicht

Beschreibung

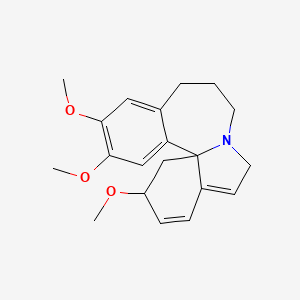

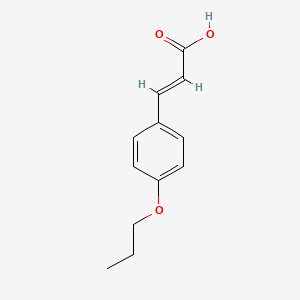

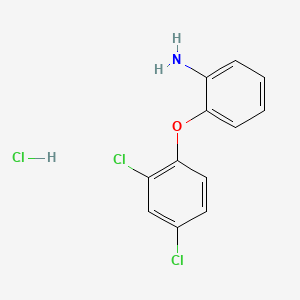

Quinoline iso-amyl iodide (QIAI) is an organic compound that is used in a variety of scientific research applications. It is a halogenated quinoline derivative, with a molecular formula of C11H15I2N. QIAI is a colorless solid that is soluble in organic solvents and has a melting point of 131°C. It is a versatile compound, with a wide range of applications in organic synthesis and scientific research.

Wissenschaftliche Forschungsanwendungen

Quinoline as a Privileged Scaffold in Cancer Drug Discovery

Quinoline compounds, characterized by their heterocyclic aromatic nitrogen structure, are foundational in synthesizing molecules with significant medical benefits. Their application extends beyond traditional anti-malarial and anti-microbial activities, showcasing effective anticancer properties. The synthetic versatility of quinoline enables the creation of diverse derivatives, enhancing their biological and biochemical activities. These compounds are investigated for their potential in inhibiting critical pathways in cancer progression, such as tyrosine kinases, proteasome, tubulin polymerization, and DNA repair mechanisms. The exploration of quinoline and its analogs in cancer drug development highlights their promising role in formulating new therapeutic agents with selective and specific activity against various cancer targets, paving the way for innovative cancer treatment strategies (Solomon & Lee, 2011).

Chiral Aryl Iodide Catalysts for Synthesis

The application of quinoline derivatives extends into the field of organic synthesis, where chiral aryl iodide catalysts derived from quinoline structures are employed in stereoselective oxidative dearomatization reactions. This innovative approach enables the enantioselective synthesis of para-quinols, showcasing the utility of quinoline compounds in facilitating complex chemical transformations. Such advancements underscore the role of quinoline derivatives in developing novel synthetic methodologies, contributing to the broader field of synthetic organic chemistry and the synthesis of biologically active compounds (Volp & Harned, 2013).

Quinoline Derivatives in Antimicrobial Resistance

Quinolines play a crucial role in addressing the challenge of antimicrobial resistance, particularly in the context of quinolone antibiotics. The extensive use of these agents has led to the emergence of resistant bacterial strains, prompting a deeper understanding of resistance mechanisms. Studies on quinolines reveal insights into target alterations, decreased accumulation of drugs, and DNA gyrase protection, contributing to the development of resistance. This knowledge is vital for designing new quinoline-based compounds with improved efficacy against resistant strains, ensuring the continued effectiveness of this class of antibiotics in clinical and veterinary medicine (Ruiz, 2003).

Quinolines in Green Chemistry

The synthesis of quinoline derivatives has been adapted to meet the demands of green chemistry, employing environmentally friendly methods that minimize the use of hazardous substances. Techniques such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts highlight the commitment to developing sustainable chemical processes. These approaches not only enhance the efficiency of quinoline synthesis but also align with societal expectations for greener chemical practices, demonstrating the adaptability of quinoline chemistry to contemporary environmental concerns (Prajapati et al., 2014).

Eigenschaften

IUPAC Name |

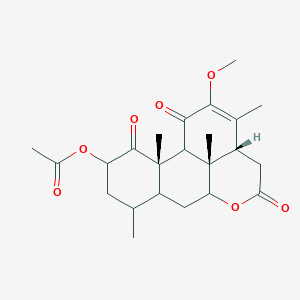

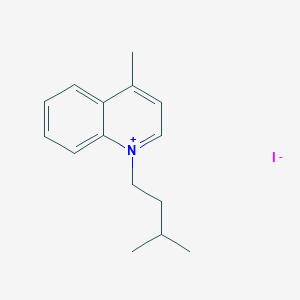

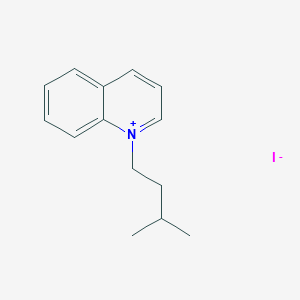

1-(3-methylbutyl)quinolin-1-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N.HI/c1-12(2)9-11-15-10-5-7-13-6-3-4-8-14(13)15;/h3-8,10,12H,9,11H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHQMMYIQANKBZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC[N+]1=CC=CC2=CC=CC=C21.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinoline iso-amyl iodide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Ammoniooxy)methyl]-2-chlorobenzene chloride](/img/structure/B1630996.png)

![3'-Bromo-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1631002.png)